2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone
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Overview
Description
2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(9H-FLUOREN-2-YL)-1-ETHANONE is a complex organic compound that features a triazine ring substituted with furyl groups and a fluorenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(9H-FLUOREN-2-YL)-1-ETHANONE typically involves multi-step organic reactions. One common route includes the formation of the triazine ring through cyclization reactions involving appropriate precursors, followed by the introduction of furyl groups via substitution reactions. The final step often involves the attachment of the fluorenyl moiety through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the fluorenyl moiety, potentially altering the electronic properties of the compound.
Substitution: The furyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug discovery and development. The triazine ring is a common motif in many pharmaceuticals, suggesting potential therapeutic applications.
Medicine
In medicine, the compound’s ability to interact with biological targets could be harnessed for the development of new treatments. Its structural features may allow it to bind to specific proteins or enzymes, modulating their activity.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(9H-FLUOREN-2-YL)-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds or π-π interactions with target molecules, while the fluorenyl moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine: This compound shares the triazine and furyl motifs but lacks the fluorenyl group.
2-{[5,6-Di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-1-(2-thienyl)ethanone: Similar in structure but with a thienyl group instead of a fluorenyl group.
Uniqueness
The presence of the fluorenyl moiety in 2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(9H-FLUOREN-2-YL)-1-ETHANONE distinguishes it from other similar compounds. This structural feature may confer unique electronic properties and binding affinities, making it particularly valuable in applications requiring specific interactions with molecular targets.
Properties
Molecular Formula |
C26H17N3O3S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-1-(9H-fluoren-2-yl)ethanone |
InChI |
InChI=1S/C26H17N3O3S/c30-21(17-9-10-20-18(14-17)13-16-5-1-2-6-19(16)20)15-33-26-27-24(22-7-3-11-31-22)25(28-29-26)23-8-4-12-32-23/h1-12,14H,13,15H2 |
InChI Key |
OUNBMEXASJZBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC(=C(N=N4)C5=CC=CO5)C6=CC=CO6 |
Origin of Product |
United States |
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